(-)-Cornigerine

Description

Properties

CAS No. |

6877-25-4 |

|---|---|

Molecular Formula |

C21H21NO6 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide |

InChI |

InChI=1S/C21H21NO6/c1-11(23)22-15-6-4-12-8-18-20(28-10-27-18)21(26-3)19(12)13-5-7-17(25-2)16(24)9-14(13)15/h5,7-9,15H,4,6,10H2,1-3H3,(H,22,23)/t15-/m0/s1 |

InChI Key |

DCYAJVOKJAFSES-HNNXBMFYSA-N |

Canonical SMILES |

CC(=O)NC1CCC2=CC3=C(C(=C2C4=CC=C(C(=O)C=C14)OC)OC)OCO3 |

Other CAS No. |

6877-25-4 |

Synonyms |

cornigerine |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Cornigerine: A Technical Guide to its Natural Sources and Isolation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a colchicinoid alkaloid, has garnered interest within the scientific community for its potent antimitotic properties. This technical guide provides a comprehensive overview of the natural sources of (-)-Cornigerine and details a generalized methodology for its isolation and purification. Quantitative data from related alkaloid extractions are presented to offer a comparative benchmark. Furthermore, this document elucidates the primary mechanism of action of (-)-Cornigerine through its interaction with tubulin, a critical component of the cellular cytoskeleton. Detailed experimental workflows and the elucidated biological pathway are visualized through diagrams to facilitate a deeper understanding.

Natural Sources of (-)-Cornigerine

(-)-Cornigerine is a naturally occurring compound found predominantly in various species of the genus Colchicum, belonging to the Colchicaceae family. It has also been identified in other related plant species. The primary botanical sources include:

-

Colchicum cornigerum : This species is a notable source of (-)-Cornigerine.[1]

-

Colchicum tunicatum

-

Colchicum ritchii [2]

-

Colchicum szovitsii : (-)-Cornigerine has been detected in the leaf extracts of this subspecies.

-

Camptorrhiza strumosa

While these plants are recognized sources, the concentration of (-)-Cornigerine can vary based on factors such as the specific plant part, geographical location, and harvest time.

Quantitative Data on Alkaloid Content in Colchicum Species

The following table summarizes the quantitative analysis of colchicine, a closely related and major alkaloid, from various Colchicum species. This data provides a valuable reference for the potential yield of colchicinoid alkaloids, including (-)-Cornigerine, from these plants.

| Plant Species | Plant Part | Extraction Method | Major Alkaloid | Yield (%) |

| Colchicum autumnale | Bulbs | Ultrasound-Assisted Extraction | Colchicine | 0.238% |

Experimental Protocol for the Isolation of (-)-Cornigerine

While a specific, detailed protocol for the isolation of (-)-Cornigerine is not extensively documented in publicly available literature, the following generalized procedure is based on established methods for the extraction and purification of colchicinoid alkaloids from Colchicum species.

3.1. Plant Material Preparation

-

Collect the desired plant parts (e.g., corms, seeds, or leaves) from a verified Colchicum species known to contain (-)-Cornigerine.

-

Thoroughly wash the plant material with distilled water to remove any soil and debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

3.2. Extraction

-

The powdered plant material is subjected to extraction with methanol (B129727) (MeOH).[2] A common method is to soak the material at room temperature for 24 hours, followed by filtration.[2] This process is typically repeated multiple times to ensure a high recovery of alkaloids.[2]

-

Alternatively, ultrasound-assisted extraction (UAE) can be employed to enhance extraction efficiency. Optimized conditions for a related alkaloid, colchicine, were found to be an ultrasonication power of 602.4 W, an extraction time of 42 minutes, and a temperature of 64°C.

-

The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3.3. Solvent Partitioning

-

The crude methanolic extract is dissolved in an appropriate solvent system, such as a mixture of dichloromethane (B109758) (CH₂Cl₂) and water.

-

The mixture is subjected to liquid-liquid partitioning to separate compounds based on their polarity. The organic phase (CH₂Cl₂) will contain the alkaloids.

-

The aqueous phase is repeatedly extracted with fresh CH₂Cl₂ to maximize the recovery of alkaloids.

-

The combined organic phases are then washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness to yield a crude alkaloid fraction.

3.4. Chromatographic Purification

-

Column Chromatography: The crude alkaloid fraction is first subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and then methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the desired compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used.[1] The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid to improve peak shape.[1]

-

Mobile Phase Example: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

-

Gradient Elution Example: 0-12 min, 10-21% B; 12-15 min, 21-100% B; 15-20 min, 100% B; 20-21 min, 100-10% B; 21-25 min, 10% B.[1]

-

-

The purity of the isolated (-)-Cornigerine is confirmed using analytical HPLC and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Experimental Workflow and Mechanism of Action

4.1. Experimental Workflow for (-)-Cornigerine Isolation

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Cornigerine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine is a naturally occurring colchicinoid alkaloid found in various Colchicum species.[1][2] Structurally, it is an analogue of colchicine (B1669291) where the vicinal methoxy (B1213986) groups on the A ring are replaced by a methylenedioxy bridge, forming a fourth ring.[2] This modification significantly influences its biological activity. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (-)-Cornigerine. It includes a compilation of available spectroscopic data and detailed experimental protocols for its synthesis and isolation.

Chemical Structure and Stereochemistry

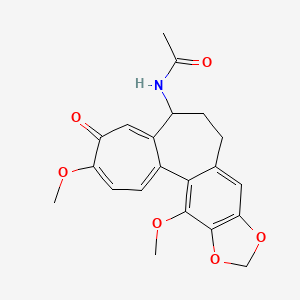

(-)-Cornigerine, with the molecular formula C₂₁H₂₁NO₆, is systematically named N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.0²,⁸.0¹⁴,¹⁸]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide.[3] The core structure consists of a trimethoxy-substituted aromatic A ring fused to a seven-membered B ring, which in turn is fused to a tropone (B1200060) C ring. A key feature of cornigerine is the methylenedioxy group attached to carbons 2 and 3 of the A ring, forming a 1,3-benzodioxole (B145889) moiety.

The stereochemistry of (-)-Cornigerine is defined by the chirality at the C7 carbon of the B ring, which bears the acetamido group. The absolute configuration at this center has been determined to be (S). This is consistent with the stereochemistry of naturally occurring (-)-colchicine.

Figure 1: Chemical Structure of (-)-Cornigerine

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (-)-Cornigerine is provided in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₆ | [3] |

| Molecular Weight | 383.40 g/mol | [3] |

| Exact Mass | 383.1369 g/mol | [3] |

| CAS Number | 6877-25-4 | [3] |

| Appearance | - | - |

| Melting Point | - | - |

| Specific Rotation [α]D | -108° (c 1.002, CHCl₃) |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | A comprehensive assignment of proton NMR data is not readily available in the literature. A key structural feature, the singlet for the two protons of the methylenedioxy group, is reported at 6.01 ppm. | |

| ¹³C NMR | A complete set of carbon NMR data is not currently available in the public domain. | - |

| Mass Spectrometry | MS data is available, showing characteristic fragmentation patterns for colchicinoids. | |

| Infrared (IR) | IR spectra are available for the closely related compound colchicine, which can provide an indication of the functional groups present in cornigerine. | [4] |

| UV-Vis | - | - |

Experimental Protocols

Synthesis of (-)-Cornigerine

The following protocol is adapted from the work of Rosner, Hsu, and Brossi, which clarified the structure of cornigerine through total synthesis. The key step is the methylenation of a catechol precursor derived from colchicine.

Figure 2: Synthetic Workflow for (-)-Cornigerine

Materials:

-

Colchicine

-

Concentrated Sulfuric Acid

-

Potassium Carbonate

-

1-Methyl-2-pyrrolidinone

-

Appropriate solvents for extraction and chromatography (e.g., dichloromethane (B109758), methanol)

Procedure:

-

Demethylation of Colchicine: Colchicine is treated with concentrated sulfuric acid at elevated temperatures (e.g., 80-90°C) to induce demethylation, yielding a mixture of catecholic colchicine derivatives, including the 2,3-dihydroxy intermediate.

-

Isolation of the Catechol Intermediate: The reaction mixture is carefully neutralized and the catechol intermediate is extracted and purified.

-

Methylenation: The purified 2,3-dihydroxy intermediate is dissolved in a suitable solvent such as 1-methyl-2-pyrrolidinone. An excess of potassium carbonate and bromochloromethane is added to the solution. The mixture is stirred at an appropriate temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure (-)-Cornigerine.

Isolation of (-)-Cornigerine from Colchicum Species

The following is a general protocol for the extraction of colchicinoids, including cornigerine, from plant material. This protocol may require optimization depending on the specific Colchicum species and the plant part used.

Figure 3: Isolation Workflow for (-)-Cornigerine

Materials:

-

Dried and powdered corms or other parts of Colchicum species known to contain cornigerine (e.g., Colchicum cornigerum, Colchicum szovitsii).[2]

-

Methanol

-

Hydrochloric acid (e.g., 2% solution)

-

Ammonium hydroxide (B78521) or sodium hydroxide for basification

-

Dichloromethane or chloroform (B151607) for extraction

-

Silica (B1680970) gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

Extraction: The powdered plant material is extracted exhaustively with methanol, either by maceration at room temperature or by using a Soxhlet apparatus.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is acidified with a dilute solution of hydrochloric acid and filtered. The acidic aqueous solution is then washed with a non-polar organic solvent to remove neutral compounds. The aqueous layer is then basified with ammonia (B1221849) or sodium hydroxide to a pH of approximately 9-10.

-

Alkaloid Extraction: The basic aqueous solution is extracted with dichloromethane or chloroform. The combined organic layers contain the crude alkaloid fraction.

-

Purification: The crude alkaloid fraction is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the different alkaloids. Fractions containing (-)-Cornigerine are identified by TLC and combined. Further purification can be achieved by preparative HPLC if necessary.

Conclusion

(-)-Cornigerine is an important member of the colchicinoid family of alkaloids with a distinct chemical structure characterized by a methylenedioxy bridge on the A ring and an (S)-configuration at the chiral center. While its fundamental structural features are well-established, a complete and publicly available set of assigned ¹H and ¹³C NMR data is lacking, which presents an opportunity for further research. The synthetic and isolation protocols provided in this guide offer a basis for obtaining pure (-)-Cornigerine for further chemical and biological investigations. A definitive single-crystal X-ray crystallographic analysis would be invaluable to further solidify our understanding of its three-dimensional structure.

References

The Biosynthesis of (-)-Cornigerine in Colchicum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine is a significant tropolone (B20159) alkaloid found in various Colchicum species, structurally analogous to the well-known anti-inflammatory drug, colchicine (B1669291). A key distinguishing feature of (-)-cornigerine is the presence of a methylenedioxy bridge on the A ring, a modification that likely imparts distinct pharmacological properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (-)-cornigerine, leveraging the extensively studied colchicine biosynthesis as a foundational framework. It details the precursor molecules, the core enzymatic reactions leading to the colchicinoid scaffold, and the pivotal, hypothesized step involving a cytochrome P450-dependent enzyme for the formation of the methylenedioxy bridge. This document collates available quantitative data on the distribution of (-)-cornigerine and related alkaloids in Colchicum species and outlines detailed experimental protocols for the elucidation and analysis of this biosynthetic pathway. This guide aims to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction

The genus Colchicum, commonly known as autumn crocus, is a rich source of tropolone alkaloids, with colchicine being the most prominent and therapeutically significant member. Colchicine is an FDA-approved drug for the treatment of gout and Familial Mediterranean Fever. Alongside colchicine, Colchicum species produce a diverse array of structurally related alkaloids, including (-)-cornigerine.

(-)-Cornigerine, first isolated from Colchicum cornigerum, is characterized by a methylenedioxy bridge at the C-2 and C-3 positions of the A ring, replacing the two methoxy (B1213986) groups found in colchicine[1]. This structural modification is significant as it can alter the molecule's polarity, binding affinity to its biological targets, and overall pharmacological profile. Understanding the biosynthesis of (-)-cornigerine is not only crucial for comprehending the metabolic diversity within Colchicum but also opens avenues for the biotechnological production of novel colchicinoid derivatives with potentially improved therapeutic properties.

This guide synthesizes the current knowledge on the biosynthesis of the colchicine backbone and proposes the final enzymatic step leading to (-)-cornigerine, supported by evidence from related alkaloid biosynthetic pathways.

The Proposed Biosynthetic Pathway of (-)-Cornigerine

The biosynthesis of (-)-cornigerine is believed to follow the well-established pathway of colchicine, diverging at a late stage to form the characteristic methylenedioxy bridge. The pathway commences with the aromatic amino acids L-phenylalanine and L-tyrosine.

Formation of the 1-Phenethylisoquinoline Scaffold

The initial steps involve the conversion of L-phenylalanine and L-tyrosine into key precursors that condense to form the core 1-phenethylisoquinoline structure.

-

From L-Phenylalanine to 4-Hydroxydihydrocinnamaldehyde (4-HDCA): L-phenylalanine is converted to 4-HDCA through a series of reactions analogous to the monolignol pathway[2].

-

From L-Tyrosine to Dopamine (B1211576): L-tyrosine undergoes decarboxylation to produce tyramine, which is then hydroxylated to yield dopamine[3].

-

Pictet-Spengler Condensation: 4-HDCA and dopamine undergo a Pictet-Spengler condensation, catalyzed by a norcoclaurine synthase (NCS)-like enzyme, to form the central 1-phenethylisoquinoline intermediate, (S)-norcoclaurine[4].

Elaboration of the Colchicinoid Core

Following the formation of the 1-phenethylisoquinoline scaffold, a series of methylation, hydroxylation, and oxidative coupling reactions lead to the formation of the colchicinoid core. These steps have been largely elucidated through studies on colchicine biosynthesis in Gloriosa superba and Colchicum species[5].

-

Methylations and Hydroxylations: A series of O-methyltransferases (OMTs) and N-methyltransferase (NMT) modify the 1-phenethylisoquinoline intermediate. Cytochrome P450 monooxygenases (CYPs) introduce hydroxyl groups at specific positions on the aromatic rings.

-

Oxidative Coupling: A key step is the intramolecular oxidative C-C phenol (B47542) coupling, catalyzed by a CYP75A family enzyme, which forms the dibenzocycloheptane ring system characteristic of colchicinoids[5]. This leads to the formation of O-methylandrocymbine.

-

Tropolone Ring Formation: A remarkable ring expansion of the dienone ring C' of O-methylandrocymbine, catalyzed by a non-canonical cytochrome P450 (CYP71FB1 in G. superba), generates the distinctive seven-membered tropolone ring, a critical feature for the biological activity of colchicinoids[5]. This results in the formation of N-formyldemecolcine, a key precursor.

-

Tailoring Steps: The final steps in the biosynthesis of many colchicine-like alkaloids involve modifications of the N-acyl group, including N-deformylation, N-demethylation, and N-acetylation, to produce a variety of natural analogs[4].

The Hypothesized Formation of the Methylenedioxy Bridge

The defining step in the biosynthesis of (-)-cornigerine is the formation of the methylenedioxy bridge from two adjacent hydroxyl groups on the A ring. While this specific reaction has not been directly characterized in Colchicum for cornigerine biosynthesis, extensive evidence from other plant alkaloid pathways strongly suggests the involvement of a specific class of enzymes.

Hypothesis: The conversion of a dihydroxy-colchicinoid precursor to (-)-cornigerine is catalyzed by a cytochrome P450 enzyme belonging to the CYP719 family .

Supporting Evidence:

-

CYP719 Family Function: Enzymes of the CYP719 family are well-documented to catalyze the formation of methylenedioxy bridges in the biosynthesis of various benzylisoquinoline alkaloids, such as berberine (B55584) and sanguinarine.

-

Mechanism: These enzymes are monooxygenases that catalyze the oxidative cyclization of two adjacent methoxy groups or a hydroxyl and a methoxy group on an aromatic ring to form the methylenedioxy bridge. The reaction involves the removal of a methyl group and the incorporation of an oxygen atom.

Based on this, the proposed immediate precursor to (-)-cornigerine is a colchicinoid with hydroxyl groups at the C-2 and C-3 positions. The pathway would proceed as follows:

-

Demethylation: A colchicine-like precursor with methoxy groups at C-2 and C-3 undergoes demethylation at both positions to yield a dihydroxy intermediate.

-

Methylenedioxy Bridge Formation: A CYP719 family enzyme catalyzes the oxidative cyclization of the C-2 and C-3 hydroxyl groups to form the methylenedioxy bridge of (-)-cornigerine.

The following diagram illustrates the proposed biosynthetic pathway of (-)-cornigerine.

References

- 1. Cornigerine, a potent antimitotic Colchicum alkaloid of unusual structure. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Microtubule Disruptor: A Technical Guide to the Mechanism of Action of (-)-Cornigerine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a natural product analog of colchicine (B1669291), has emerged as a potent antimitotic agent that exerts its effects through the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the current understanding of (-)-Cornigerine's mechanism of action, focusing on its interaction with tubulin. While quantitative data remains limited in publicly available literature, this document synthesizes the existing qualitative and comparative findings, outlines relevant experimental protocols for its study, and presents conceptual signaling and workflow diagrams to guide future research and drug development efforts.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a prime target for anticancer therapeutics. Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. (-)-Cornigerine is one such agent that has demonstrated significant antimitotic activity by targeting tubulin.

Mechanism of Action: A Colchicine-Site Inhibitor

(-)-Cornigerine's primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine binding site on β-tubulin.[1] This binding event disrupts the assembly of tubulin heterodimers into microtubules, leading to a cascade of cellular events culminating in mitotic arrest and cell death.

Binding to the Colchicine Site

(-)-Cornigerine acts as a competitive inhibitor of colchicine binding, indicating that it occupies the same or an overlapping binding pocket on the β-tubulin subunit.[1] The binding of (-)-Cornigerine to this site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule.[2] Indirect evidence suggests that, similar to colchicine, the binding of (-)-Cornigerine to tubulin is a relatively slow and temperature-dependent process.[1]

Inhibition of Tubulin Polymerization

By binding to the colchicine site, (-)-Cornigerine effectively prevents the longitudinal association of tubulin dimers, thereby inhibiting the formation and elongation of microtubules.[1] This disruption of microtubule dynamics is a key contributor to its cytotoxic effects.

Stimulation of Tubulin-Dependent GTP Hydrolysis

Interestingly, (-)-Cornigerine has been shown to stimulate the intrinsic GTPase activity of tubulin.[1] Tubulin dimers bind to GTP, and the hydrolysis of this GTP to GDP after incorporation into a microtubule is a critical step in regulating microtubule dynamics. The stimulation of GTP hydrolysis by (-)-Cornigerine suggests a complex interaction with the tubulin dimer that may further contribute to microtubule destabilization.[3]

Quantitative Data Summary

Table 1: Comparative Potency of (-)-Cornigerine

| Activity | Comparison with Colchicine | Cell Line | Reference |

| Cytotoxicity | Somewhat more toxic | L1210 (murine leukemia) | [1] |

| Tubulin Interaction | Somewhat more potent | In vitro | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (-)-Cornigerine's mechanism of action. These are generalized protocols that should be adapted and optimized for specific experimental conditions.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.

-

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

(-)-Cornigerine (dissolved in DMSO)

-

Positive control (e.g., Colchicine)

-

Vehicle control (DMSO)

-

96-well clear bottom plate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

On ice, prepare a reaction mixture containing tubulin in General Tubulin Buffer, GTP, and glycerol.

-

Add (-)-Cornigerine at various concentrations, a positive control, or a vehicle control to the wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding the tubulin reaction mixture to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm over time.

-

Plot absorbance versus time to generate polymerization curves and calculate IC50 values.

-

Competitive Colchicine Binding Assay

This assay determines if a compound binds to the colchicine site by measuring its ability to displace a fluorescent colchicine analog or radiolabeled colchicine.

-

Materials:

-

Purified tubulin

-

[³H]Colchicine or a fluorescent colchicine probe

-

(-)-Cornigerine

-

Assay buffer (e.g., 10 mM sodium phosphate, 0.1 mM GTP, pH 7.0)

-

Scintillation counter or fluorometer

-

-

Procedure (using [³H]Colchicine):

-

Incubate purified tubulin with a fixed concentration of [³H]Colchicine in the presence of varying concentrations of (-)-Cornigerine.

-

After incubation, separate the tubulin-bound [³H]Colchicine from the unbound ligand (e.g., by gel filtration).

-

Quantify the amount of bound [³H]Colchicine using a scintillation counter.

-

A decrease in bound radioactivity with increasing concentrations of (-)-Cornigerine indicates competitive binding.

-

Tubulin-Dependent GTP Hydrolysis Assay

This assay measures the effect of a compound on the rate of GTP hydrolysis by tubulin.

-

Materials:

-

Purified tubulin

-

[γ-³²P]GTP

-

(-)-Cornigerine

-

Reaction buffer

-

Thin-layer chromatography (TLC) system

-

-

Procedure:

-

Incubate purified tubulin with [γ-³²P]GTP in the presence or absence of (-)-Cornigerine.

-

At various time points, stop the reaction and separate the unhydrolyzed [γ-³²P]GTP from the released ³²Pi using TLC.

-

Quantify the amount of ³²Pi to determine the rate of GTP hydrolysis.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway of (-)-Cornigerine.

Experimental Workflow Diagram

Caption: Workflow for characterizing (-)-Cornigerine's activity.

Conclusion and Future Directions

(-)-Cornigerine is a promising antimitotic agent that inhibits tubulin polymerization through its interaction with the colchicine binding site. Its demonstrated potency, which appears to exceed that of colchicine, warrants further investigation. Future research should focus on obtaining precise quantitative data, including IC50 values for tubulin polymerization inhibition and cytotoxicity across a diverse panel of human cancer cell lines. Furthermore, detailed studies on its effects on microtubule dynamics, such as catastrophe and rescue frequencies, will provide a more complete understanding of its mechanism of action. Elucidating the precise molecular interactions within the colchicine binding pocket through structural biology studies could facilitate the rational design of novel, even more potent analogs for cancer therapy.

References

In-Depth Technical Guide: The Antimitotic Activity of (-)-Cornigerine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a natural product analogous to colchicine (B1669291), has demonstrated significant potential as an antimitotic agent. This technical guide provides a comprehensive overview of its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cells, and the molecular pathways it influences. This document synthesizes available research to present quantitative data, detailed experimental methodologies, and visual representations of its cellular effects, offering a valuable resource for those involved in oncology and drug discovery.

Introduction

(-)-Cornigerine is a colchicinoid alkaloid distinguished by a methylenedioxy bridge, forming a fourth ring structure.[1] This structural feature contributes to its potent biological activity. Like other colchicine-site binding agents, (-)-Cornigerine exerts its primary antimitotic effect by disrupting microtubule dynamics, a critical process for cell division.[1] Its ability to induce metaphase arrest in cancer cells makes it a compound of interest for the development of novel anti-cancer therapeutics.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for (-)-Cornigerine is the inhibition of tubulin polymerization. It binds to the colchicine binding site on β-tubulin, which leads to the disruption of microtubule formation.[1] This interference with the microtubule cytoskeleton is essential for its antimitotic effects.

Quantitative Analysis of Tubulin Polymerization Inhibition

While specific IC50 values for the inhibition of tubulin polymerization by (-)-Cornigerine are not extensively reported in publicly available literature, it has been established that it is a potent inhibitor, in some cases more so than colchicine.[1] For context, the IC50 values for other known colchicine-site inhibitors are presented in the table below.

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Colchicine | 2.68 - 8.1 | [2][3] |

| Combretastatin A-4 | ~2.1 | [2] |

| Compound 97 (2-phenylindole derivative) | 0.79 | [2] |

| Compound 4c (dihydropyridine-2(1H)-thione) | 17 ± 0.3 | [4] |

| BPR0L075 | 1.6 | [2] |

Cytotoxicity and Antimitotic Effects

(-)-Cornigerine exhibits significant cytotoxicity against cancer cells, leading to the cessation of cell division and subsequent cell death. A key study has shown that (-)-Cornigerine is somewhat more toxic than colchicine to L1210 murine leukemia cells and causes them to accumulate in metaphase arrest.[1]

Quantitative Cytotoxicity Data

| Cell Line | Compound | IC50 | Reference |

| L1210 (Murine Leukemia) | (-)-Cornigerine | More toxic than colchicine | [1] |

| HT-29 (Colon Cancer) | Colchicine | ~1 µg/ml | [5] |

| 8505C (Thyroid Cancer) | Colchicine | 0.02 ± 0.00 µM | [6] |

| KTC-1 (Thyroid Cancer) | Colchicine | 0.44 ± 0.17 µM | [6] |

| Various Cancer Cell Lines | Compound 97 (2-phenylindole derivative) | 16 - 62 nM | [2] |

Signaling Pathways Modulated by (-)-Cornigerine

The disruption of microtubule dynamics by (-)-Cornigerine initiates a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis. While specific signaling pathways for (-)-Cornigerine have not been fully elucidated, the effects of other colchicine-site inhibitors provide a strong indication of the likely molecular consequences. These primarily involve the activation of apoptotic pathways.

Apoptotic Signaling Pathway

Inhibition of tubulin polymerization by colchicine-site inhibitors is a potent inducer of the intrinsic apoptotic pathway. This is often characterized by the activation of MAP kinase signaling cascades, including p38 and JNK, leading to the regulation of Bcl-2 family proteins, mitochondrial dysfunction, and subsequent caspase activation.[5][6]

Caption: Proposed signaling pathway for (-)-Cornigerine-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (-)-Cornigerine's antimitotic activity.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (10 mM stock)

-

(-)-Cornigerine (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

On ice, prepare a reaction mixture containing tubulin (final concentration 3-5 mg/mL) in General Tubulin Buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add various concentrations of (-)-Cornigerine or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin/GTP mixture to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.

-

Calculate the percentage inhibition of polymerization at each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cancer cell line (e.g., L1210)

-

Complete culture medium

-

(-)-Cornigerine

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of (-)-Cornigerine and a vehicle control for the desired time period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell line (e.g., L1210)

-

Complete culture medium

-

(-)-Cornigerine

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with (-)-Cornigerine as described for the MTT assay.

-

Harvest the cells by trypsinization or centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

(-)-Cornigerine is a promising antimitotic agent that warrants further investigation. Its potent inhibition of tubulin polymerization and subsequent induction of metaphase arrest and apoptosis in cancer cells highlight its therapeutic potential. Future research should focus on determining its IC50 values across a wider range of cancer cell lines and elucidating the specific signaling pathways it modulates to fully understand its mechanism of action and to guide its potential clinical development. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of (-)-Cornigerine as a novel anti-cancer drug candidate.

References

- 1. Cornigerine, a potent antimitotic Colchicum alkaloid of unusual structure. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput drug library screening identifies colchicine as a thyroid cancer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Cornigerine: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Cornigerine is a naturally occurring colchicinoid alkaloid first isolated from Colchicum cornigerum. Structurally, it is a unique analogue of colchicine (B1669291), featuring a methylenedioxy bridge on the A ring. This modification has been shown to enhance its biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and known biological activities of (-)-Cornigerine. Due to the limited accessibility of full-text historical publications, this guide summarizes the available data and proposes a biosynthetic pathway based on the well-established pathway of its close analogue, colchicine.

Discovery and Structural Elucidation: A Historical Perspective

The journey to understanding (-)-Cornigerine has been marked by initial mischaracterization and subsequent correction through chemical synthesis.

-

1961: Initial Isolation: Santavy and his team first reported the isolation of a new alkaloid, which they named cornigerine, from the plant Colchicum cornigerum. Based on the analytical techniques available at the time, they proposed a structure for this new compound.

-

1981: Structural Revision through Synthesis: Twenty years later, a team of researchers, Rósner, Hsu, and Brossi, undertook the chemical synthesis of the proposed structure of cornigerine.[1] Their synthetic compound, however, did not match the properties of the natural alkaloid. Through further synthetic efforts, they prepared an isomer, 2,3-(Methylenedioxy)-2,3-didemethoxycolchicine. This synthetic compound was found to be identical to the natural (-)-Cornigerine, leading to the definitive correction of its structure.[1]

Physicochemical Properties

(-)-Cornigerine is a chiral molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C21H21NO6 | [2][3][4] |

| Molecular Weight | 383.4 g/mol | [2][4] |

| Monoisotopic Mass | 383.13688739 Da | [2][3][4] |

| Optical Rotation | [α]D -108° (c 1.002, CHCl3) | [1] |

| IUPAC Name | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide; N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide | [2] |

| CAS Number | 6877-25-4 | [2][4] |

| ChEMBL ID | CHEMBL282984 | [2] |

Experimental Protocols

Due to the inaccessibility of the full-text original articles, the detailed experimental protocols for the isolation and synthesis of (-)-Cornigerine cannot be reproduced here. However, based on the available literature, the following is a summary of the methodologies employed.

Isolation

The original isolation of (-)-Cornigerine was performed from the dried corms and seeds of Colchicum cornigerum. Standard alkaloid extraction techniques would have been employed, likely involving:

-

Extraction: Maceration or Soxhlet extraction of the dried, powdered plant material with a suitable solvent, such as methanol (B129727) or ethanol.

-

Acid-Base Partitioning: The crude extract would then be subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. This typically involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent to remove impurities, followed by basification of the aqueous layer and extraction of the alkaloids into an immiscible organic solvent like chloroform (B151607) or dichloromethane.

-

Chromatography: The resulting crude alkaloid mixture would then be purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, to yield the pure (-)-Cornigerine.

Partial Synthesis for Structural Elucidation

The definitive structure of (-)-Cornigerine was confirmed through a partial synthesis starting from colchicine. The key transformation was the conversion of the vicinal dimethoxy groups on the A ring of colchicine into a methylenedioxy bridge. The likely synthetic sequence, based on the 1981 publication by Rósner, Hsu, and Brossi, would have involved:[1]

-

Demethylation: Selective demethylation of the C-2 and C-3 methoxy (B1213986) groups of colchicine to yield the corresponding catechol. This can be achieved using various demethylating agents, with the choice of reagent being crucial for selectivity.

-

Methylenation: Reaction of the resulting catechol with a methylene (B1212753) source, such as diiodomethane (B129776) or dibromomethane, in the presence of a base to form the methylenedioxy bridge.

-

Purification: The final product would be purified by column chromatography and crystallization.

Biological Activity

(-)-Cornigerine exhibits potent biological activity as an antimitotic agent, acting as a tubulin polymerization inhibitor. Its mechanism of action is similar to that of colchicine, but with reported enhanced potency.

-

Antimitotic Activity: (-)-Cornigerine is a potent inhibitor of cell division (mitosis), causing cells to arrest in the metaphase stage.[5]

-

Cytotoxicity: It has been shown to be more toxic to L1210 murine leukemia cells than colchicine.[5]

-

Tubulin Interaction: Like colchicine, (-)-Cornigerine interacts with the protein tubulin, inhibiting its polymerization into microtubules.[5] This disruption of the microtubule cytoskeleton is the basis for its antimitotic and cytotoxic effects. It also inhibits the binding of radiolabeled colchicine to tubulin, suggesting it binds at or near the same site.[5] Furthermore, it stimulates the GTPase activity of tubulin.[5]

Proposed Biosynthetic Pathway

A specific biosynthetic pathway for (-)-Cornigerine has not been elucidated. However, given its structural similarity to colchicine, a pathway can be proposed based on the well-established biosynthesis of colchicine. The pathway starts from the amino acids phenylalanine and tyrosine.

The key steps in this proposed pathway are:

-

Formation of the Phenethylisoquinoline Scaffold: Phenylalanine and tyrosine are condensed to form the (S)-autumnaline scaffold.

-

Oxidative Coupling: Intramolecular oxidative coupling leads to the formation of the tricyclic intermediate, O-methylandrocymbine.

-

Ring Expansion: A key step, likely catalyzed by a cytochrome P450 enzyme, mediates the expansion of the six-membered ring to the seven-membered tropolone (B20159) ring characteristic of colchicinoids, forming demecolcine.

-

Demethylation: The C-2 and C-3 methoxy groups of a demecolcine-like intermediate are demethylated to form a catechol.

-

Methylenation: An enzyme-catalyzed reaction forms the methylenedioxy bridge from the catechol, yielding (-)-Cornigerine.

Future Directions

(-)-Cornigerine represents an interesting natural product with potent biological activity. Further research is warranted in several areas:

-

Total Synthesis: The development of an efficient total synthesis of (-)-Cornigerine would facilitate the preparation of analogues for structure-activity relationship (SAR) studies.

-

Quantitative Biological Evaluation: A thorough in vitro and in vivo evaluation of (-)-Cornigerine is needed to quantify its potency and compare it directly with colchicine and other tubulin inhibitors.

-

Biosynthetic Pathway Elucidation: The proposed biosynthetic pathway needs to be confirmed through isotopic labeling studies and the identification of the enzymes involved. This could open up possibilities for the biotechnological production of (-)-Cornigerine.

Conclusion

(-)-Cornigerine is a fascinating colchicinoid alkaloid whose true structure was only revealed two decades after its initial discovery. Its enhanced antimitotic activity compared to colchicine makes it a valuable lead compound for the development of new anticancer agents. While a lack of access to detailed historical data presents some challenges, the available information, coupled with our understanding of related compounds, provides a solid foundation for future research into this potent natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Cornigerine, a potent antimitotic Colchicum alkaloid of unusual structure. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme.de [thieme.de]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Journal Information - Georg Thieme Verlag - Planta Medica [thieme.de]

The Structural Elucidation of (-)-Cornigerine: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine is a naturally occurring colchicinoid alkaloid with significant biological activity. As an analogue of colchicine (B1669291), it has garnered interest for its potent antimitotic properties. The elucidation of its precise chemical structure is a critical aspect of understanding its bioactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation of (-)-Cornigerine, detailing the spectroscopic data and experimental methodologies involved. While the seminal 1981 paper by Rösner, Hsu, and Brossi definitively established its structure, detailed quantitative spectral data is not widely available in the public domain. Therefore, this guide presents the logical framework of the elucidation process, supplemented with expected spectral data based on its known structure and comparison with closely related colchicinoids.

Molecular Structure and Isomeric Correction

Initially, the structure of cornigerine was misidentified. Through chemical synthesis and spectroscopic comparison, Rösner, Hsu, and Brossi in 1981 corrected the structure to be N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide , also known as 2,3-(Methylenedioxy)-2,3-didemethoxycolchicine[1]. This correction was pivotal in understanding the structure-activity relationship of this class of compounds.

Molecular Formula: C₂₁H₂₁NO₆[2][3]

Molecular Weight: 383.4 g/mol [2][3]

Exact Mass: 383.13688739 Da[2][3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectral data for (-)-Cornigerine based on its confirmed structure and data from analogous colchicinoid compounds.

Table 1: Predicted ¹H NMR Spectral Data for (-)-Cornigerine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5-7.7 | d | ~7.0 | NH |

| ~7.3 | d | ~11.0 | H-12 |

| ~6.8 | d | ~11.0 | H-11 |

| ~6.5 | s | - | H-4 |

| ~6.0 | s | - | O-CH₂-O |

| ~4.7 | m | - | H-7 |

| ~3.9 | s | - | Ar-OCH₃ |

| ~3.6 | s | - | Ar-OCH₃ |

| ~2.5-1.8 | m | - | CH₂-5, CH₂-6 |

| ~2.0 | s | - | N-C(=O)CH₃ |

Note: This is a predicted spectrum based on colchicine analogues. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for (-)-Cornigerine

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~179 | Quaternary | C=O (Tropolone) |

| ~170 | Quaternary | N-C=O |

| ~164 | Quaternary | C-10 |

| ~153 | Quaternary | C-3a |

| ~151 | Quaternary | C-7a |

| ~141 | Quaternary | C-1 |

| ~135 | Quaternary | C-4a |

| ~134 | CH | C-12 |

| ~130 | Quaternary | C-12a |

| ~127 | CH | C-8 |

| ~113 | CH | C-11 |

| ~108 | CH | C-4 |

| ~101 | CH₂ | O-CH₂-O |

| ~61 | CH₃ | Ar-OCH₃ |

| ~56 | CH₃ | Ar-OCH₃ |

| ~52 | CH | C-7 |

| ~36 | CH₂ | C-6 |

| ~30 | CH₂ | C-5 |

| ~23 | CH₃ | N-C(=O)CH₃ |

Note: This is a predicted spectrum based on colchicine analogues. Actual values may vary.

Table 3: Mass Spectrometry Data for (-)-Cornigerine

| m/z | Ion | Notes |

| 383 | [M]⁺ | Molecular Ion |

| 340 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 325 | [M - NH₂COCH₃]⁺ | Loss of the acetamide (B32628) group |

| 296 | [M - C₃H₅NO₂]⁺ | Further fragmentation |

Note: Fragmentation patterns are predicted based on the structure and typical behavior of colchicinoids.[4]

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Data

| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment |

| IR | ~3300 | N-H stretch (amide) |

| ~1680 | C=O stretch (amide I) | |

| ~1620 | C=O stretch (tropolone) | |

| ~1590 | C=C stretch (aromatic) | |

| ~1040 | C-O stretch (methylenedioxy) | |

| UV-Vis | ~245, ~350 | π → π* transitions |

Note: These are characteristic absorption values for the given functional groups and chromophores.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the structure elucidation of natural products like (-)-Cornigerine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified (-)-Cornigerine is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer with a carbon probe.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., DEPT or APT can also be used to determine carbon multiplicities).

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, confirming the overall structure. Standard pulse programs and parameters provided by the spectrometer software are typically used.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information. EI causes more fragmentation, which can be useful for structural elucidation.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is recorded over a relevant m/z range (e.g., 50-500 Da). For tandem MS (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk) or as a thin film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: A baseline is recorded with the cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance (λ_max) are recorded.

Structure Elucidation Workflow and Logic

The structural elucidation of (-)-Cornigerine follows a logical progression of spectroscopic analysis, as depicted in the diagram below.

Caption: Workflow for the structure elucidation of (-)-Cornigerine.

The process begins with UV-Vis and IR spectroscopy to identify key chromophores and functional groups. High-resolution mass spectrometry then provides the exact molecular formula. Finally, a suite of 1D and 2D NMR experiments are used to piece together the carbon-hydrogen framework and confirm the final structure.

Conclusion

The structure elucidation of (-)-Cornigerine is a classic example of the power of modern spectroscopic techniques in natural product chemistry. While the definitive primary literature provides the final structure, a detailed public repository of its quantitative spectral data remains elusive. This guide has synthesized the known structural information with expected spectral characteristics to provide a comprehensive resource for researchers. A thorough understanding of these spectroscopic principles is essential for the continued exploration of colchicinoids and other bioactive natural products in the field of drug discovery and development.

References

- 1. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 2. Cornigerine | C21H21NO6 | CID 100188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Colchicine Impurity 8 | C21H21NO6 | CID 10000015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

In Vitro Cytotoxicity of (-)-Cornigerine Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a natural product analog of colchicine (B1669291), demonstrates significant cytotoxic potential against cancer cells. Its primary mechanism of action involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of (-)-Cornigerine, detailing its effects on cancer cell lines, relevant experimental protocols, and the underlying signaling pathways. While quantitative data for (-)-Cornigerine is limited, this guide consolidates available information to support further research and development of this potent antimitotic agent.

Introduction

(-)-Cornigerine is a colchicine analog isolated from Colchicum cornigerum. Structurally, it features a methylenedioxy bridge, creating a fourth ring that distinguishes it from colchicine[1]. This structural modification contributes to its potent biological activity. Like colchicine, (-)-Cornigerine interacts with tubulin, a key component of the cytoskeleton, thereby disrupting the formation of microtubules. These structures are essential for various cellular processes, including cell division, motility, and intracellular transport. By interfering with microtubule polymerization, (-)-Cornigerine induces mitotic arrest, ultimately leading to apoptotic cell death in rapidly dividing cancer cells[1][2]. This mechanism of action places (-)-Cornigerine in the category of microtubule-targeting agents, a class of compounds that includes some of the most effective chemotherapeutic drugs used in the clinic today.

In Vitro Cytotoxicity Data

The in vitro cytotoxicity of (-)-Cornigerine has been evaluated against murine leukemia cells (L1210). While specific IC50 values for (-)-Cornigerine are not extensively documented in publicly available literature, studies indicate that it is a potent cytotoxic agent.

Table 1: Comparative Cytotoxicity of (-)-Cornigerine and Colchicine

| Compound | Cancer Cell Line | Organism | Cytotoxic Effect | Reference |

| (-)-Cornigerine | L1210 | Murine (Mouse) | Somewhat more toxic than colchicine | [1] |

| Colchicine | L1210 | Murine (Mouse) | IC50 values reported in the nanomolar range in various studies. | [3][4] |

| Colchicine | SKOV-3 (Ovarian) | Human | IC50 = 37 nM | [5] |

| Colchicine | Various | Human | IC50 values typically in the low nanomolar range. | [6][7][8] |

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

The available data suggests that (-)-Cornigerine's potency is comparable to, or greater than, that of colchicine, a well-characterized tubulin inhibitor with IC50 values in the nanomolar range against various cancer cell lines[1][3][4][5].

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to assessing the in vitro cytotoxicity and mechanism of action of (-)-Cornigerine.

Cell Culture

-

Cell Lines: L1210 murine leukemia cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed L1210 cells into a 96-well plate at a density of approximately 5 x 10^3 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of (-)-Cornigerine (e.g., in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescent reporter in a polymerization buffer.

-

Compound Addition: Add (-)-Cornigerine or a control compound to the reaction mixture.

-

Polymerization Induction: Induce polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of (-)-Cornigerine on the cell cycle distribution.

-

Cell Treatment: Treat cells with (-)-Cornigerine for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with (-)-Cornigerine for a designated period.

-

Cell Harvesting: Harvest the cells and wash them with a binding buffer.

-

Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the different cell populations.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of (-)-Cornigerine.

References

- 1. Cornigerine, a potent antimitotic Colchicum alkaloid of unusual structure. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Architecture of a Microtubule Disruptor: A Technical Guide to the Structure-Activity Relationship of (-)-Cornigerine and its Potential Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine, a naturally occurring colchicinoid, presents a compelling case for exploration in the landscape of anticancer drug discovery. Isolated from Colchicum cornigerum, this potent antimitotic agent shares a common mechanism of action with the well-studied compound, colchicine (B1669291), by disrupting microtubule dynamics through binding to tubulin.[1] However, (-)-Cornigerine possesses a unique structural feature: a methylenedioxy bridge that forms a fourth ring, distinguishing it from the classical colchicine scaffold.[1] This structural nuance suggests the potential for a distinct pharmacological profile and a different set of structure-activity relationships (SAR).

Despite its promise, a comprehensive review of the scientific literature reveals a notable scarcity of studies dedicated to the systematic synthesis and biological evaluation of a series of (-)-Cornigerine analogs. The vast majority of research has focused on the extensive family of colchicine derivatives. This technical guide, therefore, aims to provide an in-depth analysis of the known biological activity of (-)-Cornigerine, and to extrapolate a potential SAR framework for its analogs based on the extensive knowledge garnered from decades of research on colchicine and other colchicinoids. By presenting this information alongside detailed experimental protocols and visual representations of key concepts, this document serves as a foundational resource for researchers poised to explore the therapeutic potential of this intriguing molecule.

(-)-Cornigerine: A Potent Colchicinoid

(-)-Cornigerine is a natural product analog of colchicine where the vicinal 2- and 3-methoxy groups are condensed into a methylenedioxy bridge, creating a fourth ring.[1] This structural modification results in a molecule that resembles a hybrid of colchicine, podophyllotoxin, and steganacin.[1]

Initial studies have demonstrated that (-)-Cornigerine is a potent inhibitor of tubulin polymerization, a key process in cell division. It has been shown to be somewhat more toxic than colchicine to L1210 murine leukemia cells and causes them to accumulate in metaphase arrest.[1] Furthermore, (-)-Cornigerine exhibits greater potency than colchicine in its interactions with tubulin in vitro, including the inhibition of tubulin polymerization and the stimulation of tubulin-dependent GTP hydrolysis.[1]

Quantitative Biological Data: A Comparative Perspective

Due to the limited research on (-)-Cornigerine analogs, a dedicated table of their quantitative data is not available. However, to provide a relevant context for future SAR studies, the following table summarizes the cytotoxic activity of colchicine and some of its key derivatives against various cancer cell lines. This data serves as a benchmark for the potency that may be expected from novel (-)-Cornigerine analogs.

| Compound/Analog | Cancer Cell Line | IC50 (nM) | Reference |

| Colchicine | SKOV-3 (Ovarian) | 37 | [2] |

| 10-Methylthiocolchicine | SKOV-3 (Ovarian) | 8 | [2] |

| 10-Ethylthiocolchicine | SKOV-3 (Ovarian) | 47 | [2] |

| Colchicine Derivative 14 | LoVo (Colon) | 0.1 | [3] |

| Colchicine Derivative 14 | LoVo/DX (Doxorubicin-resistant Colon) | 1.6 | [3] |

| Colchicine | PC-3 (Prostate) | Similar to colchicine | [4] |

| Colchicine | MCF-7 (Breast) | Similar to colchicine | [4] |

| Isocolchicine (B1215398) Analog 7 | PC3 (Prostate) | 93 | [5] |

Structure-Activity Relationship (SAR) of Colchicinoids: A Foundation for (-)-Cornigerine Analog Design

The extensive SAR studies on colchicine provide a robust framework for predicting how structural modifications to (-)-Cornigerine might influence its biological activity. The colchicine scaffold is generally considered to have three key domains: the A-ring (trimethoxyphenyl), the B-ring (a seven-membered ring with an acetamido group), and the C-ring (tropolone).

A-Ring Modifications

The trimethoxyphenyl A-ring is a critical pharmacophoric element for high-affinity tubulin binding.[4] Modifications to this ring generally lead to a decrease in activity.

B-Ring Modifications

The B-ring is more tolerant to structural changes. Modifications to the C-7 acetamido group have been a major focus of SAR studies. The size and nature of the substituent at this position can influence both potency and metabolic stability.[6]

C-Ring Modifications

The tropolone (B20159) C-ring is another essential component for tubulin binding.[4] The relative positions of the methoxy (B1213986) and carbonyl groups are crucial, as exemplified by the inactivity of isocolchicine, which differs from colchicine only in the arrangement of these groups on the C-ring.[6] Modifications at the C-10 position have yielded compounds with significantly enhanced cytotoxicity. For instance, replacing the methoxy group at C-10 with alkylthio substituents has led to potent derivatives.[2]

Hypothetical SAR of (-)-Cornigerine Analogs

Based on the established SAR of colchicine, we can propose several avenues for the design of novel (-)-Cornigerine analogs with potentially improved therapeutic properties:

-

Modification of the Fourth Ring (Methylenedioxy Bridge): This unique structural feature of (-)-Cornigerine is a prime target for modification. Altering the ring size or introducing substituents could modulate the compound's binding affinity and selectivity for different tubulin isotypes.

-

B-Ring Substituents: Similar to colchicine, modifications of the acetamido group on the B-ring of (-)-Cornigerine are likely to be well-tolerated and could be used to fine-tune the compound's physicochemical properties and biological activity.

-

C-Ring Analogs: Exploring different substituents at the C-10 position of the tropolone ring, analogous to the successful modifications in the colchicine series, could lead to highly potent (-)-Cornigerine derivatives.

Experimental Protocols

The following are detailed protocols for key experiments essential for evaluating the structure-activity relationship of (-)-Cornigerine and its future analogs.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

(-)-Cornigerine or analog stock solution (in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle (DMSO) as a control.[8]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Preparation: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Compound Addition: Add a small volume of the test compound at various concentrations or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

Data Analysis: Plot the absorbance versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 for inhibition of tubulin polymerization is the concentration of the compound that reduces the rate of polymerization by 50%.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action, a hypothetical experimental workflow, and the logical SAR relationships.

Figure 1. Signaling pathway of (-)-Cornigerine-induced apoptosis.

References

- 1. Cornigerine, a potent antimitotic Colchicum alkaloid of unusual structure. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and biological evaluation of ring-C modified colchicine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of B-ring modified colchicine and isocolchicine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

(-)-Cornigerine: A Colchicine Analog from Colchicum cornigerum with Potent Antimitotic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Cornigerine, a natural alkaloid isolated from the autumn crocus Colchicum cornigerum, presents a compelling profile as a potent antimitotic agent and a structural analog of colchicine (B1669291). Characterized by a unique methylenedioxy bridge on its A ring, (-)-cornigerine exhibits enhanced cytotoxicity and tubulin polymerization inhibitory activity compared to its well-known counterpart, colchicine. This technical guide provides a comprehensive overview of (-)-cornigerine, detailing its biological activity, mechanism of action, and the experimental protocols utilized for its characterization. The information is intended to serve as a valuable resource for researchers in oncology, cell biology, and medicinal chemistry, facilitating further investigation into the therapeutic potential of this promising natural product.

Introduction

Colchicum species are a rich source of alkaloids, with colchicine being the most extensively studied for its potent antimitotic properties and therapeutic use in gout.[1][2][3] (-)-Cornigerine is a naturally occurring analog of colchicine, distinguished by the condensation of the vicinal 2- and 3-methoxy groups on the A ring to form a methylenedioxy bridge.[4] This structural modification results in a fourth ring, creating a hybrid structure reminiscent of colchicine, podophyllotoxin, and steganacin.[4] Early investigations have revealed that (-)-cornigerine is somewhat more toxic than colchicine to L1210 murine leukemia cells and is a more potent inhibitor of tubulin polymerization in vitro.[1] Like colchicine, it induces metaphase arrest in cancer cells, highlighting its potential as an anticancer agent.[1]

Chemical Structure

(-)-Cornigerine is chemically known as N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide with a methylenedioxy bridge at the C-2 and C-3 positions of the A ring. This structural feature is a key differentiator from colchicine and is believed to contribute to its enhanced biological activity.